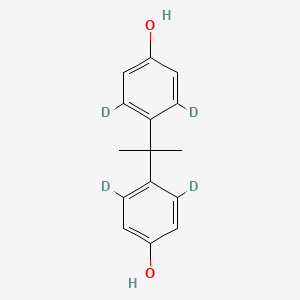

Bisphenol A-2,2',6,6'-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bisphenol A-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A. Bisphenol A is an organic synthetic compound widely used in the production of plastics, primarily certain polycarbonates and epoxy resins, as well as some polysulfones and niche materials . Bisphenol A-2,2’,6,6’-d4 is specifically used for research purposes due to its deuterated nature, which makes it useful in various analytical and experimental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bisphenol A-2,2’,6,6’-d4 can be synthesized through chemical synthesis methods. The specific preparation method may vary depending on laboratory conditions and the intended purpose . Generally, the synthesis involves the deuteration of Bisphenol A, which can be achieved by substituting hydrogen atoms with deuterium atoms in the presence of a deuterating agent.

Industrial Production Methods

The industrial production of Bisphenol A-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, Bisphenol A. it can be produced in bulk quantities for research purposes. The production process involves the same deuteration techniques used in laboratory synthesis but on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

Bisphenol A-2,2’,6,6’-d4 undergoes various chemical reactions, including:

Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediate products.

Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals are commonly used as reagents in oxidation reactions involving Bisphenol A-2,2’,6,6’-d4.

Substitution: Various deuterating agents and catalysts can be used to facilitate substitution reactions.

Major Products Formed

Hydroxylated intermediates: Formed during oxidation reactions.

Substituted derivatives: Formed during substitution reactions.

Applications De Recherche Scientifique

Bisphenol A-2,2’,6,6’-d4 has several scientific research applications, including:

Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.

Biology: Employed in biological studies to investigate the effects of Bisphenol A on living organisms.

Medicine: Utilized in medical research to understand the pharmacokinetics and metabolism of Bisphenol A.

Industry: Applied in the development of new materials and polymers with enhanced properties.

Mécanisme D'action

Bisphenol A-2,2’,6,6’-d4 exerts its effects through several molecular mechanisms:

Estrogen Receptor Binding: Mimics estrogen and binds to estrogen receptors, affecting body weight and tumorigenesis.

Androgen Receptor Binding: Acts as an antiandrogen by binding to androgen receptors and blocking normal androgen action.

Transcription Factor Modulation: Interacts with transcription factors such as PPARγ, C/EBP, and Nrf2, influencing metabolism and cancer progression.

Epigenetic Changes: Induces DNA methylation, histone modification, and changes in microRNA expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisphenol A: The non-deuterated counterpart of Bisphenol A-2,2’,6,6’-d4, widely used in the production of plastics.

Bisphenol A-2,2’,3,3’,5,5’,6,6’-d8: Another deuterated form of Bisphenol A with more deuterium atoms.

Bisphenol A-d16: A fully deuterated form of Bisphenol A.

Uniqueness

Bisphenol A-2,2’,6,6’-d4 is unique due to its specific deuteration pattern, which makes it particularly useful in research applications where isotopic labeling is required. Its deuterated nature allows for more precise analytical studies and helps in understanding the behavior and effects of Bisphenol A in various environments .

Propriétés

Formule moléculaire |

C15H16O2 |

|---|---|

Poids moléculaire |

232.31 g/mol |

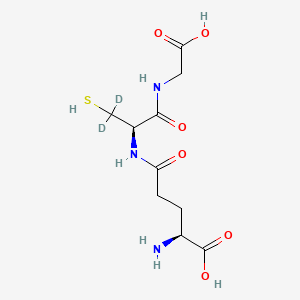

Nom IUPAC |

3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D |

Clé InChI |

IISBACLAFKSPIT-LNFUJOGGSA-N |

SMILES isomérique |

[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O |

SMILES canonique |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)